N-(2-Phenoxyethyl)-2-propanamine hydrochloride
Overview
Description
N-(2-Phenoxyethyl)-2-propanamine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is a derivative of phenol and contains an amine group, making it a versatile compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2-phenoxyethanol with isopropylamine in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: N-(2-Phenoxyethyl)-2-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and sulfonates are used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Amine derivatives.
Scientific Research Applications
N-(2-Phenoxyethyl)-2-propanamine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways. It can act as a ligand for certain receptors, influencing biological processes. The exact mechanism depends on the specific application and the molecular environment in which it is used.
Comparison with Similar Compounds
N-ethyl-N-(2-phenoxyethyl)aniline hydrochloride
N-(2-phenoxyethyl)propylamine
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Properties
IUPAC Name |
N-(2-phenoxyethyl)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-10(2)12-8-9-13-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMIXTWYSPGZRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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